molecular formula C13H18FNO2 B14903856 n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide

n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide

Cat. No.: B14903856
M. Wt: 239.29 g/mol
InChI Key: FCZHFWVQCRTHFE-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide: is an organic compound that belongs to the class of amides It features a sec-butyl group attached to the nitrogen atom and a 4-fluorophenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide typically involves the reaction of 4-fluorophenol with a suitable propanoyl chloride derivative in the presence of a base to form the intermediate 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with sec-butylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • n-(Sec-butyl)-3-(4-chlorophenoxy)propanamide
  • n-(Sec-butyl)-3-(4-bromophenoxy)propanamide
  • n-(Sec-butyl)-3-(4-methylphenoxy)propanamide

Comparison: n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

N-butan-2-yl-3-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C13H18FNO2/c1-3-10(2)15-13(16)8-9-17-12-6-4-11(14)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)

InChI Key

FCZHFWVQCRTHFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCOC1=CC=C(C=C1)F

Origin of Product

United States

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